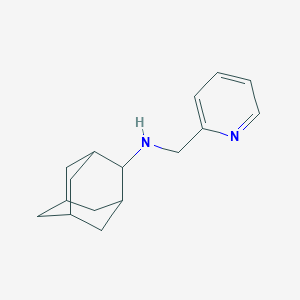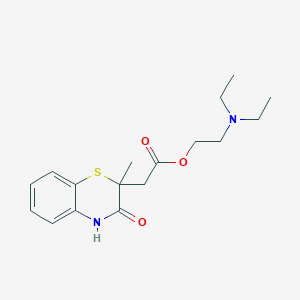![molecular formula C21H27N3O3 B502098 1-[4-[4-[(3,4-Dimethoxyphenyl)methylamino]phenyl]-1-piperazinyl]ethanone](/img/structure/B502098.png)
1-[4-[4-[(3,4-Dimethoxyphenyl)methylamino]phenyl]-1-piperazinyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[4-[(3,4-dimethoxyphenyl)methylamino]phenyl]-1-piperazinyl]ethanone is an aromatic amine.
Scientific Research Applications
Antitumor Activity
Antitumor Activity Against Breast Cancer Cells : A study by Yurttaş et al. (2014) investigated a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, which includes structures similar to 1-[4-[4-[(3,4-Dimethoxyphenyl)methylamino]phenyl]-1-piperazinyl]ethanone. These compounds exhibited promising antiproliferative agents against MCF-7 breast cancer cells, comparable to the effectiveness of cisplatin (Yurttaş et al., 2014).
Synthesis and Evaluation of Piperazine Derivatives for Antimicrobial and Cytotoxic Activities : Gan et al. (2010) synthesized a series of azole-containing piperazine derivatives and evaluated their antibacterial, antifungal, and cytotoxic activities. Compounds with structures similar to the subject compound showed broad-spectrum antimicrobial efficacy and effective growth inhibition in vitro against the PC-3 cell line (Gan et al., 2010).
Broad-Spectrum Anti-Cancer Activity of Piperazine-Based Derivatives : Keefer (2010) reported on a class of O(2)-arylated diazeniumdiolates, which have shown in vivo activity in a variety of rodent cancer models. These include structures analogous to the subject compound, and the study noted their potential for treating various tumor types (Keefer, 2010).
Antitumor Activity of Piperazine-Based Tertiary Amino Alcohols : Hakobyan et al. (2020) synthesized tertiary amino alcohols of piperazine series and evaluated their effects on tumor DNA methylation in vitro. The compounds demonstrated potential therapeutic effects in tumor treatment, including structures related to the subject compound (Hakobyan et al., 2020).
Antipsychotic Potential
- Antipsychotic Activity of Piperazine Derivatives : Bhosale et al. (2014) designed and synthesized 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives and evaluated their antipsychotic activity. The results showed significant anti-dopaminergic and anti-serotonergic activity in behavioral models, indicating the potential of similar structures for antipsychotic applications (Bhosale et al., 2014).
Antimicrobial and Antifungal Properties
Synthesis and Antimicrobial Evaluation of Piperazine Derivatives : Tomar et al. (2007) synthesized chalcones containing piperazine or dichlorothiophene moiety and evaluated their antimicrobial activity. The derivatives showed potential activity against Gram-positive bacteria and fungi, highlighting the antimicrobial potential of similar compounds (Tomar et al., 2007).
Antifungal Activity of Metal Complexes of Piperazine Derivatives : Raj and Patel (2015) prepared metal complexes of ligands including structures akin to the subject compound and found them to be more active against various fungi compared to the ligand alone, suggesting enhanced antifungal properties (Raj & Patel, 2015).
Miscellaneous Applications
Photoreactivity of Piperazine Derivatives in Lignin Model Systems : Castellan et al. (1990) explored the photochemistry of a lignin model dimer similar in structure to the subject compound, providing insights into its potential applications in lignin degradation and conversion processes (Castellan et al., 1990).
Electrochemical Synthesis of Piperazine Derivatives : Nematollahi and Amani (2011) developed an environmentally friendly electrochemical method for synthesizing phenylpiperazine derivatives, highlighting the potential for green chemistry applications of similar compounds (Nematollahi & Amani, 2011).
Antiviral Activity of Piperazine Derivatives : Attaby et al. (2006) synthesized novel heterocyclic compounds including pyrazolo[3,4-b]pyridinyl ethanone derivatives and evaluated their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, indicating the antiviral potential of similar structures (Attaby et al., 2006).
properties
Product Name |
1-[4-[4-[(3,4-Dimethoxyphenyl)methylamino]phenyl]-1-piperazinyl]ethanone |
|---|---|
Molecular Formula |
C21H27N3O3 |
Molecular Weight |
369.5g/mol |
IUPAC Name |
1-[4-[4-[(3,4-dimethoxyphenyl)methylamino]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H27N3O3/c1-16(25)23-10-12-24(13-11-23)19-7-5-18(6-8-19)22-15-17-4-9-20(26-2)21(14-17)27-3/h4-9,14,22H,10-13,15H2,1-3H3 |
InChI Key |
MAUJBUWKKPHCKN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



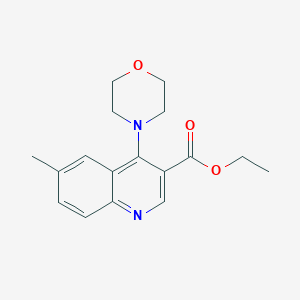
![2-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B502018.png)

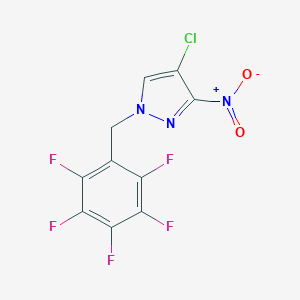
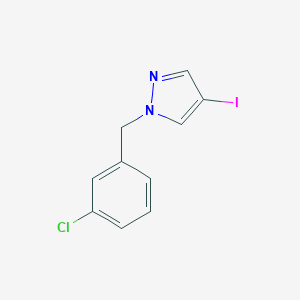
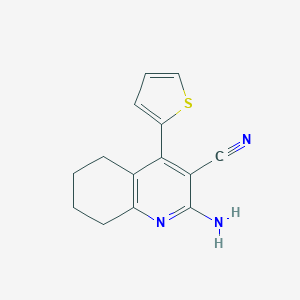
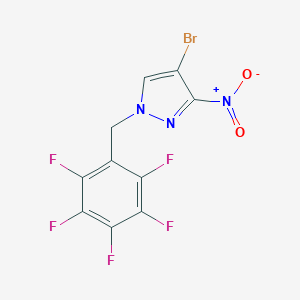

![N-(tert-butyl)-N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B502032.png)
![2-[(5-{[(4-Fluorophenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B502034.png)
![N-[1-(1-adamantyl)ethyl]-N-(2-pyridinylmethyl)amine](/img/structure/B502035.png)
